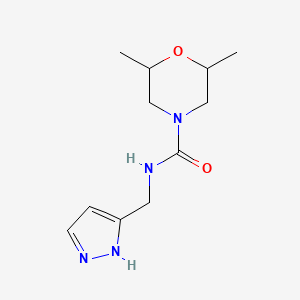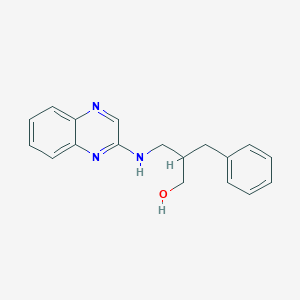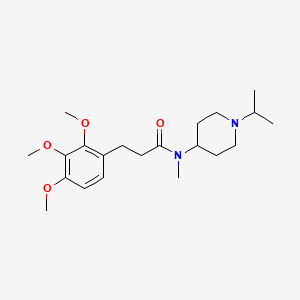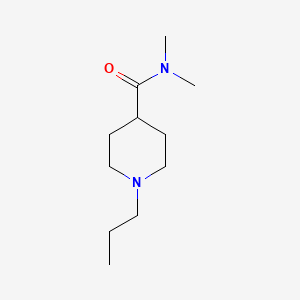
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, commonly known as CPTH, is a synthetic compound that has gained significant attention in the field of biochemistry and pharmacology. It belongs to the class of thiophene derivatives and is known for its inhibitory effects on histone acetyltransferases (HATs).
作用機序
CPTH acts as a competitive inhibitor of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide by binding to the active site of the enzyme. This prevents the enzyme from acetylating histones, which are proteins that regulate gene expression. By inhibiting the activity of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, CPTH can alter the acetylation status of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
CPTH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. CPTH has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CPTH has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
CPTH has several advantages as a research tool. It is a potent and selective inhibitor of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, making it a valuable tool for studying the role of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide in gene regulation. In addition, CPTH has been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, one limitation of CPTH is its relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions of research for CPTH. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another area of interest is the study of the effects of CPTH on other epigenetic enzymes, such as histone deacetylases (HDACs). In addition, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of CPTH. Finally, the development of CPTH derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of CPTH involves the reaction of 3-phenylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to form the amide derivative, which is subsequently treated with ammonium carbonate to yield CPTH.
科学的研究の応用
CPTH has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and inflammation. It has been shown to inhibit the activity of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, CPTH can modulate the expression of various genes involved in disease pathways.
特性
IUPAC Name |
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-17(21)13-7-4-8-14(11-13)20-18(22)16-15(9-10-23-16)12-5-2-1-3-6-12/h1-11H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDAHEIZZZHMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)



![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)

